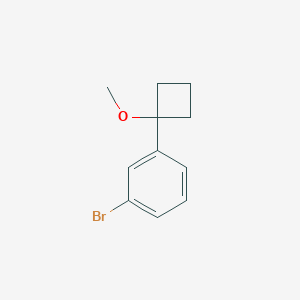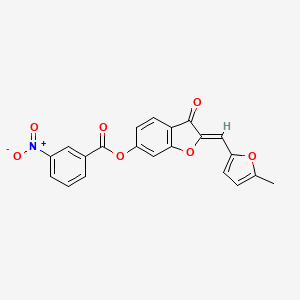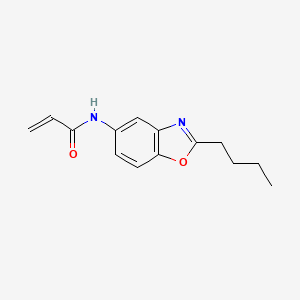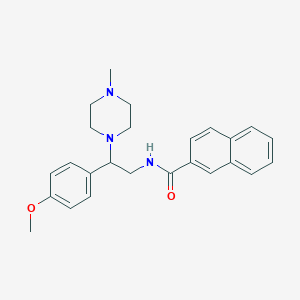
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including antinociceptive, anticancer, and antituberculosis activities. The presence of a 4-chlorophenyl group and a pyridazinone moiety in the structure suggests that this compound could interact with various biological targets, potentially leading to a range of pharmacological effects.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method is likely applicable to the synthesis of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone, although the specific details for this compound are not provided. The general approach involves the formation of piperazine derivatives from corresponding aldehydes, which are then characterized by elemental analysis and spectral studies to confirm their structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield a wide range of compounds with different biological activities. The chlorophenyl and pyridazinone groups are likely to influence the compound's binding affinity and selectivity towards biological targets. Spectral studies, such as NMR and IR spectroscopy, are typically used to elucidate the structure of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the methanone group, for instance, could be explored in further chemical modifications to enhance the compound's biological activity or pharmacokinetic properties. The chlorophenyl group may also participate in reactions such as halogen exchange or coupling reactions, which could be used to generate additional analogs for biological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including solubility, melting point, and stability, are important for their development as potential therapeutic agents. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone are not provided, related compounds have shown promising biological activities, such as antinociceptive effects comparable to morphine and significant anticancer and antituberculosis activities . These activities suggest that the compound may also possess favorable biological properties, warranting further investigation.
Scientific Research Applications
Anticancer and Antituberculosis Potential
Synthesis and Application in Anticancer and Antituberculosis Therapy : Compounds derived from (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone, particularly the derivates synthesized by Mallikarjuna, Padmashali, and Sandeep (2014), have shown promising results in anticancer and antituberculosis studies. These compounds were effective against human breast cancer cell lines and also demonstrated significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Molecular Docking in Anticancer Applications
Synthesis for Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) researched novel heterocyclic compounds, including derivatives of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone, which demonstrated significant anticancer activity. These compounds were evaluated against a 60 cancer cell line panel, showing high potency in certain instances (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
Development for Antimicrobial Applications : Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives with (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone-like structures, revealing modest antimicrobial activity against various bacterial and fungal strains. This indicates potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Electronic Properties
Crystal Structure Analysis : Georges, Vercauteren, Evrard, and Durant (1989) conducted studies on the crystal structures of anticonvulsant compounds related to (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone. Their findings on structural and electronic properties could inform the development of new drugs with similar frameworks (Georges, Vercauteren, Evrard, & Durant, 1989).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound has been evaluated for its anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target similar bacterial species or proteins within these organisms.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structural similarity to other compounds, it might interact with its targets and induce changes that inhibit the growth or survival of the targeted organisms .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the inhibition of growth or survival of mycobacterium tuberculosis .
properties
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-7-5-15(6-8-17)18-9-10-19(23-22-18)24-11-13-25(14-12-24)20(26)16-3-1-2-4-16/h5-10,16H,1-4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYMUXJYDXXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)


![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)


![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)

